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Compound of Interest

Compound Name: 2,3-Dibromo-6-methoxypyridine

Cat. No.: B1489550 Get Quote

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone

for the development of novel therapeutics. Its unique electronic properties, ability to engage in

hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of

clinically successful drugs. Within the vast arsenal of pyridine-based building blocks, 2,3-
Dibromo-6-methoxypyridine has emerged as a particularly versatile and powerful tool for

medicinal chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and

strategic application in the construction of complex, biologically active molecules, with a focus

on kinase inhibitors.

Physicochemical Properties and Strategic
Advantages
2,3-Dibromo-6-methoxypyridine is a crystalline solid at room temperature, possessing the

key structural features that underpin its utility in medicinal chemistry.
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Property Value

CAS Number 909720-21-4

Molecular Formula C₆H₅Br₂NO

Molecular Weight 266.92 g/mol

Appearance Off-white to yellow crystalline solid

Solubility
Soluble in common organic solvents (e.g., THF,

Dioxane, DMF, Toluene)

The strategic value of this building block lies in the differential reactivity of its two bromine

atoms at the C2 and C3 positions. The pyridine nitrogen atom exerts a significant electronic

influence, rendering the C2 and C6 positions more electron-deficient. Consequently, the C2-Br

bond is generally more susceptible to oxidative addition by palladium(0) catalysts, a

cornerstone of modern cross-coupling chemistry. This inherent regioselectivity allows for a

stepwise and controlled functionalization of the pyridine core, enabling the synthesis of diverse

and complex molecular architectures.

Synthesis of 2,3-Dibromo-6-methoxypyridine
The preparation of 2,3-Dibromo-6-methoxypyridine can be achieved from commercially

available starting materials. A representative synthetic route is outlined below.
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Synthesis of 2,3-Dibromo-6-methoxypyridine

2-Amino-6-methoxypyridine

Bromination

Br₂, Acetic Acid

Diazotization & Sandmeyer Reaction

1. NaNO₂, HBr
2. CuBr

2,3-Dibromo-6-methoxypyridine

Click to download full resolution via product page

Caption: Synthetic overview for 2,3-Dibromo-6-methoxypyridine.

Experimental Protocol: Synthesis via Bromination and
Sandmeyer Reaction

Bromination of 2-Amino-6-methoxypyridine: To a solution of 2-amino-6-methoxypyridine in a

suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with a solution of sodium thiosulfate and extract the product with an

organic solvent.

Diazotization and Sandmeyer Reaction: The resulting 3-bromo-2-amino-6-methoxypyridine is

then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the

presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The resulting
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diazonium salt is then treated with a solution of copper(I) bromide to yield 2,3-Dibromo-6-
methoxypyridine.

Regioselective Reactivity and Key Transformations
The power of 2,3-Dibromo-6-methoxypyridine lies in its ability to undergo sequential,

regioselective cross-coupling reactions. The C2 position, being alpha to the electron-

withdrawing pyridine nitrogen, is the more electrophilic and sterically accessible site for

palladium-catalyzed reactions.[1]

Regioselective Cross-Coupling Reactions

2,3-Dibromo-6-methoxypyridine Br at C2 Br at C3

Suzuki Coupling
(Aryl/Heteroaryl)

Pd Catalyst,
Boronic Acid, Base

Sonogashira Coupling
(Alkynyl)

Pd/Cu Catalysts,
Alkyne, Base

Buchwald-Hartwig
(Amino)

Pd Catalyst,
Amine, Base

Mono-functionalized Pyridine
(at C2)

Click to download full resolution via product page

Caption: Regioselective functionalization at the C2 position.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With 2,3-Dibromo-6-
methoxypyridine, this reaction can be controlled to achieve selective mono-arylation at the C2

position.

Generalized Protocol for Mono-Arylation:

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine

2,3-Dibromo-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2
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equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium

catalyst/ligand system.

Catalyst Systems:

Pd(PPh₃)₄ (3-5 mol%)

Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%)

Solvent: A degassed solvent system such as 1,4-Dioxane/water (4:1) or

Toluene/ethanol/water is commonly used.

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by

TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up,

extract with an organic solvent, and purify the crude product by column chromatography.

Catalyst/Lig
and

Base Solvent Temp (°C)
Typical
Yield

Reference

Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 75-90% [2]

Pd₂(dba)₃ /

SPhos
K₃PO₄ Toluene 100 80-95% [3]

Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional

group in medicinal chemistry for probing binding pockets and as a precursor for further

transformations.

Generalized Protocol for Mono-Alkynylation:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,3-Dibromo-6-
methoxypyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a

copper(I) co-catalyst like CuI (3-10 mol%).
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Reagents and Solvent: Add a degassed solvent (e.g., THF or DMF) and a base, typically an

amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the terminal alkyne

(1.1-1.5 equiv.).

Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60

°C until the starting material is consumed.

Work-up and Purification: Quench the reaction, extract the product, and purify by column

chromatography.

Catalyst
System

Base Solvent Temp (°C)
Typical
Yield

Reference

PdCl₂(PPh₃)₂

/ CuI
Et₃N THF RT to 50 70-85% [4][5]

Pd(OAc)₂ /

PPh₃ / CuI
DIPEA DMF 60 75-90% [6]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing

for the introduction of primary or secondary amines at the C2 position.[7] This is often a key

step in the synthesis of kinase inhibitors, where an amino group acts as a crucial hydrogen

bond donor or acceptor.

Generalized Protocol for Mono-Amination:

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,3-Dibromo-6-
methoxypyridine (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic

base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.), a palladium precatalyst, and a suitable phosphine

ligand.

Catalyst Systems:

Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.

Pre-formed palladium-ligand complexes can also be used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74785469df427a1f43833/original/exploring-homogeneous-conditions-for-mild-buchwald-hartwig-amination-in-batch-and-flow.pdf
https://www.benchchem.com/product/b1489550?utm_src=pdf-body
https://www.benchchem.com/product/b1489550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used.

Reaction Conditions: Heat the reaction mixture to 80-110 °C.

Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a

standard aqueous work-up followed by chromatographic purification.

Catalyst/Lig
and

Base Solvent Temp (°C)
Typical
Yield

Reference

Pd₂(dba)₃ /

XPhos
NaOt-Bu Toluene 100 80-95% [8][9]

Pd(OAc)₂ /

BINAP
Cs₂CO₃ Dioxane 110 75-90% [7]

Application in the Synthesis of Kinase Inhibitors:
The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a prominent scaffold in a number of potent and selective

kinase inhibitors, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-

activated protein kinase kinase (MEK).[10][11][12] 2,3-Dibromo-6-methoxypyridine is an ideal

starting point for the construction of this privileged core.

A general synthetic strategy involves a sequential, regioselective functionalization of the

dibromopyridine, followed by a cyclization to form the fused pyrimidine ring.
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Kinase Inhibitor Synthesis Workflow

2,3-Dibromo-6-methoxypyridine

Step 1: Regioselective
Buchwald-Hartwig Amination (C2)

Pd Cat., Amine, Base

2-Amino-3-bromo-6-methoxypyridine

Step 2: Sonogashira or
Suzuki Coupling (C3)

Pd/Cu Cat., Alkyne, Base
or Pd Cat., Boronic Acid, Base

2-Amino-3-(alkynyl/aryl)-6-methoxypyridine

Step 3: Cyclization

e.g., with Formamide or
Urea derivative

Pyrido[2,3-d]pyrimidine Core

Further Functionalization

Kinase Inhibitor
(e.g., CDK/MEK Inhibitor)

Click to download full resolution via product page

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.
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This stepwise approach allows for the introduction of diverse substituents at key positions of

the final heterocyclic system, enabling extensive Structure-Activity Relationship (SAR) studies.

For example, in the synthesis of MEK inhibitors like TAK-733, the pyrido[2,3-d]pyrimidine core

is substituted with an aniline moiety, which can be introduced via a Buchwald-Hartwig

amination.[12]

Conclusion
2,3-Dibromo-6-methoxypyridine is a high-value building block for medicinal chemistry,

offering a platform for the controlled and regioselective synthesis of complex substituted

pyridines. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions—

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for

accessing diverse chemical space. The ability to leverage this building block for the efficient

construction of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core of numerous

kinase inhibitors, underscores its strategic importance in modern drug discovery programs. By

understanding and applying the principles outlined in this guide, researchers can accelerate the

development of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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